1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole
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Overview
Description
1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with an allyl group at the 1-position and a p-tolyl group at the 2-position.
Mechanism of Action
Mode of Action
It is known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzimidazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Benzimidazole derivatives have been associated with a variety of biological activities, suggesting a range of potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole can be achieved through various synthetic routesThe reaction is typically carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole has several scientific research applications:
Comparison with Similar Compounds
1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole: Similar structure but with a benzyl group instead of an allyl group.
1-(3-methoxybenzyl)-2-p-tolyl-1H-benzo[d]imidazole: Contains a methoxybenzyl group, which may alter its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-1-prop-2-enylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBNTAMQUSYEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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